(S)-2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile

Chiral resolution Enantiomeric purity Medicinal chemistry

(S)-2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile (CAS 1264035-04-2) is a chiral small-molecule building block that combines an isonicotinonitrile core with a stereodefined (S)-3-hydroxypyrrolidine ring. This single enantiomer scaffold is used in medicinal chemistry to introduce both a nitrile handle for further derivatization and a hydrogen-bond-donating hydroxyl group with controlled three‑dimensional orientation, properties that are not simultaneously available in its closest analogs.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B7978502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=NC=CC(=C2)C#N
InChIInChI=1S/C10H11N3O/c11-6-8-1-3-12-10(5-8)13-4-2-9(14)7-13/h1,3,5,9,14H,2,4,7H2/t9-/m0/s1
InChIKeyWUXPDNUFJGJSHR-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile Matters for Chiral Drug Discovery Procurement


(S)-2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile (CAS 1264035-04-2) is a chiral small-molecule building block that combines an isonicotinonitrile core with a stereodefined (S)-3-hydroxypyrrolidine ring . This single enantiomer scaffold is used in medicinal chemistry to introduce both a nitrile handle for further derivatization and a hydrogen-bond-donating hydroxyl group with controlled three‑dimensional orientation, properties that are not simultaneously available in its closest analogs .

Generic Substitution Risks with (S)-2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile – What Procurement Teams Must Verify


Compounds in this chemical class cannot be interchanged without risking stereochemical or functional divergence. The (S)-hydroxypyrrolidine moiety provides a specific hydrogen-bond donor/acceptor geometry and a chiral center that directly impacts downstream molecular recognition . Replacing it with the (R)-enantiomer inverts the spatial presentation of the hydroxyl group, while the des‑hydroxy analog 2-(pyrrolidin-1-yl)isonicotinonitrile removes the hydrogen‑bond donor entirely and alters lipophilicity . The following quantitative evidence section details the measurable differences that procurement teams should evaluate.

Head‑to‑Head Quantitative Differentiation of (S)-2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile vs. Its Closest Analogs


Enantiomeric Purity: (S)- vs. (R)-2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile

The (S)-enantiomer is available at a guaranteed minimum purity of 98% (HPLC) from at least one major Chinese CRO supplier, while the (R)-enantiomer from the same supplier is also listed at 98%, indicating equivalent chemical purity specifications . However, the differentiation lies in the MDL number: MFCD18380346 for the (S)-form vs. MFCD18380356 for the (R)-form, which serves as an unambiguous identifier for procurement verification .

Chiral resolution Enantiomeric purity Medicinal chemistry

Molecular Weight and Hydrogen‑Bond Donor Count: Hydroxylated vs. Des‑Hydroxy Analog

The target compound has a molecular weight of 189.22 g·mol⁻¹ and contains one hydrogen‑bond donor due to the 3‑hydroxyl group . Its closest des‑hydroxy comparator, 2-(pyrrolidin-1-yl)isonicotinonitrile, has a molecular weight of 173.22 g·mol⁻¹ and zero hydrogen‑bond donors . This 16 Da difference corresponds to the replacement of –OH with –H and removes a key pharmacophoric feature.

Physicochemical properties Lead-likeness Fragment-based drug discovery

Hazard Classification and Safe‑Handling Requirements

Both enantiomers are classified under GHS07 (Harmful/Irritant) with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) according to Fluorochem's SDS . In contrast, the des‑hydroxy analog carries a broader hazard profile including H312 (harmful in contact with skin) and H332 (harmful if inhaled) . The target compound therefore presents a narrower set of critical hazards for laboratory handling.

Safety Transport classification Lab handling

Commercially Available Purity Levels and Supplier Landscape

The (S)-enantiomer is offered at ≥98% purity by Leyan (product 1778542) and at ≥95% purity by AKSci (7834DP) . The (R)-enantiomer is listed with identical purity grades from the same suppliers (Leyan 1778550 ≥98%; AKSci 8999DS ≥95%) , indicating that no purity‑based advantage exists. The des‑hydroxy analog is supplied at 95.0% purity by Fluorochem (F324398) , demonstrating slightly lower specification availability.

Supply chain Purity specification Sourcing strategy

Optimal Procurement Scenarios for (S)-2-(3-Hydroxypyrrolidin-1-yl)isonicotinonitrile Based on Differentiated Evidence


Precision Chiral Synthesis of Kinase Inhibitors or GPCR Ligands

When a medicinal chemistry program requires a chiral pyrrolidine scaffold with a defined (S)-configuration to match a target binding pocket, (S)-2-(3-hydroxypyrrolidin-1-yl)isonicotinonitrile provides the required stereochemistry. The MDL-confirmed identity (MFCD18380346) ensures the correct enantiomer is procured, eliminating the risk of inverted activity that would result from accidental use of the (R)-form .

Fragment-Based Drug Discovery Requiring a Hydrogen-Bond Donor Handle

For fragment-growing or scaffold-hopping campaigns where a hydrogen‑bond donor is essential for initial hit validation, this compound offers a built‑in hydroxyl group that the des‑hydroxy analog 2-(pyrrolidin-1-yl)isonicotinonitrile lacks . The molecular weight of 189 g·mol⁻¹ remains within fragment‑like space while providing a functional handle for further elaboration.

Scale‑Up Feasibility Studies with Defined Hazard Profiles

Process chemists exploring scale‑up can leverage the narrower GHS hazard classification (H302/H315/H319/H335) of this compound relative to the des‑hydroxy analog, which carries additional risks via skin contact and inhalation (H312/H332) . This facilitates simpler risk assessments and may reduce the need for specialized engineering controls during gram‑scale synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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